Famotine hydrochloride
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Overview
Description
Famotidine Hydrochloride is a histamine H2 receptor antagonist that is commonly used to reduce stomach acid production. It is widely used in the treatment of conditions such as peptic ulcer disease, gastroesophageal reflux disease, and Zollinger-Ellison syndrome . Famotidine Hydrochloride works by blocking the action of histamine on the stomach cells, thereby reducing the production of stomach acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Famotidine Hydrochloride can be synthesized through a multi-step process. The synthesis typically involves the reaction of 3-[(2-guanidino-4-thiazolyl)methylthio]-N-sulfamoylpropanimidamide with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as acetonitrile and the application of heat to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Famotidine Hydrochloride involves large-scale chemical synthesis using high-purity starting materials and stringent quality control measures. The process includes the purification of the final product through recrystallization and filtration to ensure the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
Famotidine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Famotidine can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide back to the thioether.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives .
Scientific Research Applications
Famotidine Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Famotidine Hydrochloride exerts its effects by competitively inhibiting the histamine H2 receptors on the gastric parietal cells . This inhibition prevents histamine from binding to the receptors, thereby reducing the secretion of gastric acid . The molecular targets involved include the H2 receptors, and the pathways affected are those related to acid secretion and regulation .
Comparison with Similar Compounds
Similar Compounds
Famotidine Hydrochloride is similar to other histamine H2 receptor antagonists such as:
Uniqueness
Famotidine Hydrochloride is unique in its higher potency and longer duration of action compared to other H2 receptor antagonists . It has a higher selectivity for the H2 receptors and a lower incidence of drug interactions .
Famotidine Hydrochloride stands out due to its effectiveness in reducing gastric acid secretion and its relatively favorable safety profile .
Properties
CAS No. |
10500-82-0 |
---|---|
Molecular Formula |
C16H15Cl2NO |
Molecular Weight |
308.2 g/mol |
IUPAC Name |
1-[(4-chlorophenoxy)methyl]-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C16H14ClNO.ClH/c17-13-5-7-14(8-6-13)19-11-16-15-4-2-1-3-12(15)9-10-18-16;/h1-8H,9-11H2;1H |
InChI Key |
XWPQCMLTRJWFKB-UHFFFAOYSA-N |
SMILES |
C1CN=C(C2=CC=CC=C21)COC3=CC=C(C=C3)Cl.Cl |
Canonical SMILES |
C1CN=C(C2=CC=CC=C21)COC3=CC=C(C=C3)Cl.Cl |
Appearance |
Solid powder |
10500-82-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Famotine hydrochloride; UK-2054; UNII-7L9H348XUO; Famotine HCl; Famotine hydrochloride [USAN]. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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